molecular formula C6H7ClO B1314615 3-Methylenecyclobutanecarbonyl chloride CAS No. 98198-78-8

3-Methylenecyclobutanecarbonyl chloride

Cat. No.: B1314615
CAS No.: 98198-78-8
M. Wt: 130.57 g/mol
InChI Key: DCQFBXFATWSKAA-UHFFFAOYSA-N
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Description

3-Methylenecyclobutanecarbonyl chloride: is an organic compound with the molecular formula C6H7ClO It is a derivative of cyclobutanecarbonyl chloride, where a methylene group is attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylenecyclobutanecarbonyl chloride typically involves the chlorination of 3-methylenecyclobutanecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

3-Methylenecyclobutanecarboxylic acid+SOCl23-Methylenecyclobutanecarbonyl chloride+SO2+HCl\text{3-Methylenecyclobutanecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Methylenecyclobutanecarboxylic acid+SOCl2​→3-Methylenecyclobutanecarbonyl chloride+SO2​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the product. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylenecyclobutanecarbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-methylenecyclobutanecarboxylic acid.

    Reduction: It can be reduced to 3-methylenecyclobutanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Hydrolysis: 3-Methylenecyclobutanecarboxylic acid.

    Reduction: 3-Methylenecyclobutanemethanol.

Scientific Research Applications

3-Methylenecyclobutanecarbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It can be used in the preparation of cyclobutane-containing polymers with unique properties.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Material Science: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-Methylenecyclobutanecarbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its role as an acylating agent in organic synthesis.

Comparison with Similar Compounds

    Cyclobutanecarbonyl chloride: Lacks the methylene group, making it less reactive in certain nucleophilic substitution reactions.

    3-Methylcyclobutanecarbonyl chloride: Contains a methyl group instead of a methylene group, leading to different reactivity and steric effects.

    Cyclopropanecarbonyl chloride: Smaller ring size, resulting in different chemical properties and reactivity.

Uniqueness: 3-Methylenecyclobutanecarbonyl chloride is unique due to the presence of the methylene group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over similar compounds.

Properties

IUPAC Name

3-methylidenecyclobutane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c1-4-2-5(3-4)6(7)8/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQFBXFATWSKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550327
Record name 3-Methylidenecyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98198-78-8
Record name 3-Methylidenecyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylenecyclobutanecarbonyl chloride
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